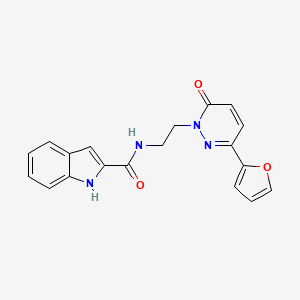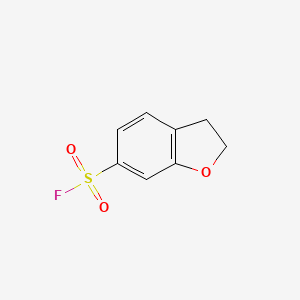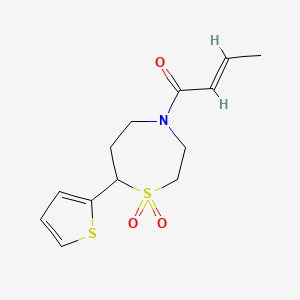
(E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one, also known as DTB or 2-Buten-1-one, 1-(1,1-dioxido-7-(2-thienyl)-4-thia-1,4-diazepan-4-yl)-, (2E)-, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has a unique molecular structure that makes it a promising candidate for various research applications, including drug discovery and development.
Mecanismo De Acción
The mechanism of action of (E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one is not yet fully understood. However, studies have shown that it may exert its pharmacological activities through various mechanisms, including inhibition of inflammatory mediators, scavenging of free radicals, and inhibition of microbial growth. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that (E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one has various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It also has antioxidant effects by scavenging free radicals and protecting cells from oxidative damage. Additionally, it has been shown to have antimicrobial effects by inhibiting the growth of various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. It also has various pharmacological activities that make it a promising candidate for drug discovery and development. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not yet fully understood, and further studies are needed to elucidate its full potential. Additionally, its pharmacokinetic and toxicological properties are not yet fully characterized, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on (E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one. One potential direction is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of new therapeutics for various diseases. Another direction is to study its pharmacokinetic and toxicological properties to better understand its safety and efficacy. Additionally, (E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one could be studied in combination with other compounds to identify potential synergistic effects. Overall, there is still much to be learned about this compound, and further research is needed to fully realize its potential in scientific research.
Métodos De Síntesis
The synthesis of (E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one involves the reaction of 2-thiophenecarboxaldehyde with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in the presence of acetic acid and acetic anhydride. The resulting product is then treated with sodium hydroxide to obtain the final compound. This synthesis method has been optimized for high yield and purity, making it a reliable method for producing (E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one for scientific research applications.
Aplicaciones Científicas De Investigación
(E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one has been studied extensively for its potential applications in scientific research. This compound has been shown to have various pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It has also been studied for its potential in drug discovery and development, particularly as a potential lead compound for the development of new therapeutics for various diseases.
Propiedades
IUPAC Name |
(E)-1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)but-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S2/c1-2-4-13(15)14-7-6-12(11-5-3-9-18-11)19(16,17)10-8-14/h2-5,9,12H,6-8,10H2,1H3/b4-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAIKDBULIIPRZ-DUXPYHPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

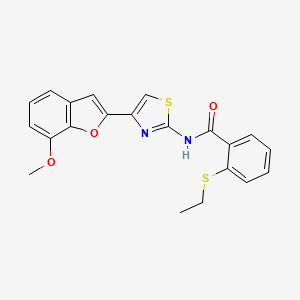

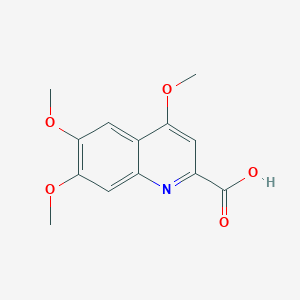
![(5,6-Dichloropyridin-3-yl)-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)methanone](/img/structure/B2385497.png)
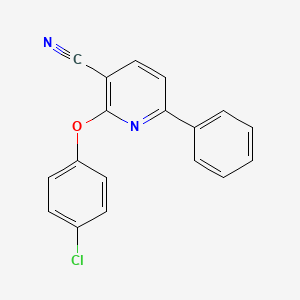
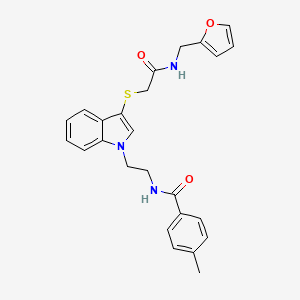

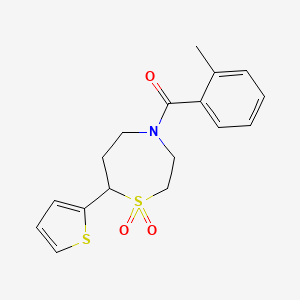
![N-[4-(dimethylamino)phenyl]-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2385505.png)
![1-(5-Methyl-1,3-thiazol-2-yl)-3-[2-(2-pyrazol-1-ylethoxy)ethyl]urea](/img/structure/B2385507.png)
![5-[(2-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2385508.png)

